(R)-SLV 319, also known by its chemical name (R)-3-(4-chlorophenyl)-N-methyl-N'-(4-chlorophenylsulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine, is derived from modifications of existing cannabinoid receptor antagonists. It has been classified primarily as a CB1 receptor antagonist, with research indicating its selective action compared to other cannabinoid receptors such as CB2. The compound's CAS number is 656827-86-0, and it has been documented in several pharmacological studies .
The synthesis of (R)-SLV 319 involves several key steps that utilize standard organic chemistry techniques. The synthetic pathway typically includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and ensuring the purity of the final product .
The molecular structure of (R)-SLV 319 features a complex arrangement that includes:
The three-dimensional conformation of (R)-SLV 319 has been analyzed using computational methods, revealing insights into its binding orientation within the CB1 receptor's active site. Molecular modeling studies suggest that specific interactions between functional groups and amino acid residues in the receptor contribute significantly to its antagonistic activity .
(R)-SLV 319 participates in various chemical reactions typical for cannabinoid receptor antagonists:
The mechanism of action for (R)-SLV 319 involves:
The physical and chemical properties of (R)-SLV 319 include:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to assess purity and confirm identity .
(R)-SLV 319 has several potential scientific applications:
CB1R, encoded by the CNR1 gene, is a Gi/o-protein-coupled receptor (GPCR) abundantly expressed in the central nervous system (CNS) (e.g., hippocampus, cortex, cerebellum) and peripheral tissues (e.g., liver, adipose tissue, skeletal muscle, intestines) [3] [4]. It regulates diverse physiological processes:
CB1R’s dual central/peripheral roles make it a high-value target for metabolic disorders, though CNS exposure introduces psychiatric risks [3] [7].
First-generation CB1R antagonists (e.g., rimonabant, taranabant) demonstrated efficacy in weight reduction and metabolic improvement but were discontinued due to CNS-linked adverse effects (e.g., anxiety, depression) [5] [9]. Ibipinabant (SLV-319), a potent 3,4-diarylpyrazoline-based CB1R inverse agonist (Ki = 7.8 nM for CB1R; 7943 nM for CB2R), emerged as a successor but retained significant brain penetration [6] [8] [9]. Subsequent strategies focused on peripherally restricted (PR) antagonists:
Table 1: Evolution of CB1R Antagonists
Compound | Structural Class | CB1R Ki (nM) | Brain Penetration | Status |
---|---|---|---|---|
Rimonabant | Pyrazole | 5.6 | High | Withdrawn (2008) |
Ibipinabant (SLV-319) | 3,4-Diarylpyrazoline | 7.8 | Moderate | Preclinical research |
JD-5037 | PR-modified pyrazoline | 0.86 | Low | Preclinical |
MRI-1891 | PR tetrahydropyridazine | 1.2 | Negligible | Phase 2 clinical |
SLV-319 exists as enantiomeric pairs: (S)-SLV-319 (eutomer) and (R)-SLV-319 (distomer). Key distinctions include:
Table 2: Chiral Properties of SLV-319 Enantiomers
Property | (S)-SLV-319 | (R)-SLV-319 |
---|---|---|
CB1R Ki | 7.8 nM | 894 nM |
CB2R Ki | 7,943 nM | >10,000 nM |
Lipophilicity (ClogP) | 5.9 | 5.4 |
Role | Potent inverse agonist | Weak CB1R binder |
The enantioselective optimization of SLV-319 underscores the importance of chirality in refining receptor engagement and avoiding off-target effects, guiding next-generation PR agents [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7